Chemical structure and molecular weight of (S)-Carisbamate beta-D-O-glucuronide
Chemical structure and molecular weight of (S)-Carisbamate beta-D-O-glucuronide
An In-Depth Technical Guide to (S)-Carisbamate beta-D-O-glucuronide: Structure, Properties, and Analysis
Introduction
Carisbamate is a novel neurotherapeutic agent investigated for its broad-spectrum anticonvulsant activity in treating epilepsy, including refractory focal-onset seizures and Lennox-Gastaut syndrome.[1][2][3] As with any xenobiotic, understanding its metabolic fate is critical for a comprehensive evaluation of its pharmacokinetic profile, efficacy, and safety. Carisbamate is extensively metabolized in the liver, with glucuronidation representing a primary pathway of elimination.[4][5] This guide provides a detailed technical overview of (S)-Carisbamate beta-D-O-glucuronide, the major metabolite formed from the parent drug. We will delve into its chemical structure, physicochemical properties, metabolic formation, and the state-of-the-art analytical methodologies required for its precise characterization and quantification in biological matrices. This document is intended for researchers, medicinal chemists, and drug metabolism scientists engaged in the study of Carisbamate or related compounds.
Chemical Identity and Physicochemical Properties
(S)-Carisbamate beta-D-O-glucuronide is the product of Phase II metabolism where a glucuronic acid moiety is attached to the (S)-enantiomer of Carisbamate via an O-ether linkage. This conjugation significantly increases the hydrophilicity of the parent compound, facilitating its renal excretion.
Key Identifiers and Properties
The fundamental chemical and physical properties of (S)-Carisbamate beta-D-O-glucuronide are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[((1S)-2-(carbamoyloxy)-1-(2-chlorophenyl)ethoxy)]-3,4,5-trihydroxyoxane-2-carboxylic acid | [6][7] |
| Synonyms | (2S,3S,4S,5R,6R)-6-((S)-2-(carbamoyloxy)-1-(2-chlorophenyl)ethoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | [8] |
| CAS Number | 940279-82-3 | [6][7][8] |
| Molecular Formula | C₁₅H₁₈ClNO₉ | [6][7][8] |
| Molecular Weight | 391.76 g/mol | [6][7][8] |
| Exact Mass | 391.0670088 Da | [6] |
| Computed XLogP3-AA | -0.3 | [6] |
| Hydrogen Bond Donors | 5 | [6] |
| Hydrogen Bond Acceptors | 10 | [6] |
| Rotatable Bond Count | 6 | [6] |
| Physical Form | White to Off-White Solid | [8] |
Chemical Structure
The two-dimensional structure of (S)-Carisbamate beta-D-O-glucuronide highlights the conjugation of the glucuronic acid to the hydroxyl group of the (S)-Carisbamate side chain.
Caption: Metabolic pathway for the formation of (S)-Carisbamate glucuronide.
Analytical Methodologies for Characterization and Quantification
The accurate quantification of drug metabolites is essential for pharmacokinetic and toxicological studies. Due to the high polarity of glucuronide conjugates, their analysis presents unique challenges.
Rationale for Direct Quantification by LC-MS/MS
Historically, the quantification of glucuronides often involved an indirect approach: enzymatic hydrolysis using β-glucuronidase to cleave the conjugate back to the parent drug, followed by analysis of the liberated aglycone. [9][10]However, this method has several drawbacks, including the potential for incomplete hydrolysis, instability of the aglycone, and the high cost and time associated with the enzymatic step. [11] Modern bioanalytical science overwhelmingly favors the direct measurement of the intact glucuronide metabolite using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). [9][10]This approach offers superior selectivity, sensitivity, and accuracy, eliminating the uncertainties of the hydrolysis step. [10][11]High-resolution mass spectrometry techniques like LC-Quadrupole Time-of-Flight (LC-qTOF-MS) have also been successfully applied for the analysis of Carisbamate, providing the added benefit of metabolite identification. [12]
Exemplary Analytical Protocol: UPLC-MS/MS Quantification in Human Plasma
This protocol provides a representative workflow for the quantification of (S)-Carisbamate beta-D-O-glucuronide. It is a self-validating system where the use of a stable isotope-labeled internal standard and specific precursor-to-product ion transitions ensures high confidence in the results.
Step 1: Sample Preparation (Protein Precipitation)
-
Causality: The goal is to remove high-abundance proteins from the plasma matrix, which can interfere with chromatography and ionize poorly, causing ion suppression in the mass spectrometer. Acetonitrile is an effective and simple agent for this purpose.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C, ¹⁵N-labeled (S)-Carisbamate beta-D-O-glucuronide).
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
Step 2: UPLC Chromatographic Conditions
-
Causality: Reversed-phase chromatography is used to separate the polar glucuronide metabolite from other endogenous plasma components. A gradient elution is necessary to ensure sharp peak shapes and efficient elution. Formic acid is added to the mobile phase to promote protonation of the analyte, which enhances signal in positive ion electrospray ionization.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear ramp to 95% B
-
3.0-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-4.5 min: Re-equilibrate at 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Step 3: Mass Spectrometry Conditions
-
Causality: Tandem mass spectrometry (MS/MS) provides exceptional selectivity. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole (Q1) is set to isolate the protonated molecular ion of the analyte (precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, stable fragment ion (product ion). This precursor-product ion transition is highly specific to the analyte.
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions (Hypothetical):
-
(S)-Carisbamate glucuronide: Q1: m/z 392.1 → Q3: m/z 216.1 (Precursor [M+H]⁺ → Product corresponding to Carisbamate aglycone)
-
Internal Standard: Q1: m/z 397.1 → Q3: m/z 221.1 (Adjusted for stable isotope labels)
-
-
Key Parameters: Capillary Voltage (3.0 kV), Source Temperature (150°C), Desolvation Temperature (500°C), Collision Gas (Argon). Note: These parameters must be optimized for the specific instrument used.
Caption: Experimental workflow for UPLC-MS/MS analysis of the metabolite.
Synthesis and Availability
(S)-Carisbamate beta-D-O-glucuronide is not a widely available bulk chemical. For research and development purposes, it is typically acquired as a certified reference standard from specialized chemical suppliers. Several vendors list the compound in their catalogs, often available via custom synthesis, which is necessary to provide the authenticated material required for quantitative bioanalytical method validation. [8]
Conclusion
(S)-Carisbamate beta-D-O-glucuronide is the principal metabolite of the novel anticonvulsant Carisbamate. Its chemical identity is well-defined, with a molecular weight of 391.76 g/mol and the molecular formula C₁₅H₁₈ClNO₉. [6][7][8]Formed via UGT-mediated O-glucuronidation, this polar conjugate represents a major clearance pathway for the parent drug. [13]The robust and preferred method for its quantification in biological matrices is direct analysis using UPLC-MS/MS, which provides unparalleled sensitivity and specificity. [9][10]A thorough understanding of this metabolite, facilitated by the technical details outlined in this guide, is indispensable for the continued clinical and pharmacological investigation of Carisbamate.
References
- (S)
- (S)-Carisbamate beta-D-O-glucuronide | C15H18ClNO9 | CID 71314564. PubChem.
- (S)-Carisbamate beta-D-O-Glucuronide | CAS 940279-82-3. Veeprho.
- Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry - New Approaches. IntechOpen.
- Quantification of Glucuronide Metabolites in Biological M
- (S)
- Quantification of Glucuronide Metabolites in Biological M
- Novak, G. P., Kelley, M., Zannikos, P., & Klein, B. (2007). Carisbamate (RWJ-333369). Neurotherapeutics, 4(1), 106–109.
- A novel screening method for glucuronidated and non-glucuronidated drugs in urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). OpenBU.
- Moore, K., Zannikos, P., Solanki, B., Greenspan, A., Verhaeghe, T., & Brashear, H. R. (2012). Effect of Mild and Moderate Hepatic Impairment on the Pharmacokinetics and Safety of Carisbamate. Journal of Clinical Pharmacology, 52(5), 738-746.
- Comparative Guide to Carisbamate Quantification: A Review of Analytical Methods. Benchchem.
- Lee, S. K., Lee, H. W., Lee, J., & Kim, D. H. (2020). Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling.
- Vashi, V., & Laramy, J. K. (2024).
- Carisbamate – Knowledge and References. Taylor & Francis.
- Carisbam
- Investigate Efficacy and Safety of Carisbamate as Adjunctive Treatment for Seizures Associated With LGS in Children and Adults. Clinical Trials.
Sources
- 1. carisbamate treatment of adult and pediatric patients with lennox-gastaut syndrome: a phase i pharmacokinetic dose-escalation study [aesnet.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Investigate Efficacy and Safety of Carisbamate as Adjunctive Treatment for Seizures Associated With LGS in Children and Adults [clinicaltrials.stanford.edu]
- 4. Carisbamate (RWJ-333369) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carisbamate (RWJ-333369) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-Carisbamate beta-D-O-glucuronide | C15H18ClNO9 | CID 71314564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. (S)-Carisbamate β-D-O-Glucuronide | CymitQuimica [cymitquimica.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [open.bu.edu]
- 12. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
